(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[321]octane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the cyclopropyl group through a series of substitution reactions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, to optimize yield and purity. These methods often incorporate advanced purification techniques, including chromatography and crystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific groups in the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Scientific Research Applications
(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Benzothiazole derivatives: Compounds with similar bicyclic structures used in various chemical applications.
Uniqueness
What sets (1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid apart is its specific stereochemistry and the presence of the cyclopropyl group, which imparts unique chemical and biological properties not found in other similar compounds.
This detailed overview highlights the significance of (1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid in various scientific domains, emphasizing its potential for future research and applications.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c13-11(14)7-5-9-3-4-10(6-7)12(9)8-1-2-8/h7-10H,1-6H2,(H,13,14)/t7?,9-,10+ |
InChI Key |
FWZFCDRZCCCMPJ-RSMPGPOFSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C3CC3)C(=O)O |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.